![molecular formula C9H8N2O3S B2739314 methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate CAS No. 878236-63-6](/img/structure/B2739314.png)

methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

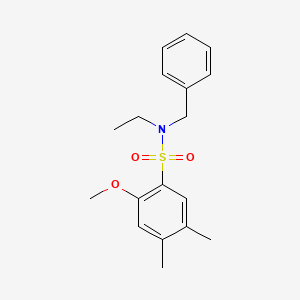

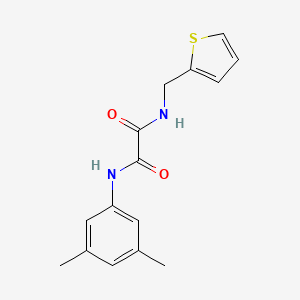

“Methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate” is a chemical compound with the molecular formula C9H8N2O3S . It is a derivative of thieno[3,2-d]pyrimidine .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives often involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis can also be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of “methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate” consists of a thieno[3,2-d]pyrimidine core with a methyl acetate group attached to the 2-position and an oxo group at the 4-position .Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines are versatile objects for chemical modification. They are represented by a great number of medicines, such as sedative (barbiturates), antiviral (idoxuridine, tenofovir, penciclovir), antimetabolitic (raltitrexed), diuretic (triamterene) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Researchers have developed various synthetic methods for derivatives of thieno[3,2-d]pyrimidin-3-yl acetate, focusing on its potential as an intermediate for further chemical transformations. For instance, Lei et al. (2017) described a green synthetic method for producing 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are important for inhibiting tumor necrosis factor alpha and nitric oxide, highlighting the compound's relevance in synthetic medicinal chemistry (Lei et al., 2017).

Antimicrobial and Antifungal Applications

Several studies have investigated the antimicrobial and antifungal activities of thieno[3,2-d]pyrimidin-3-yl acetate derivatives. Hossan et al. (2012) synthesized pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, demonstrating significant antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Anticancer Activity

The potential anticancer activity of thieno[3,2-d]pyrimidin-3-yl acetate derivatives has also been explored. Kumari et al. (2017) synthesized novel triazole-tagged thieno[2,3-d]pyrimidinone derivatives and evaluated their antibacterial activity, finding significant potency against various bacterial strains, which suggests potential in developing novel anticancer agents (Kumari et al., 2017).

Direcciones Futuras

Thienopyrimidines, being bioisostere and structural analogs of the natural purines, occupy a special position among condensed pyrimidines. They have a broad spectrum of biological activities which includes antimicrobial, antiviral, and anticancer activities . Therefore, “methyl 2-{4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetate” and its derivatives may serve as a useful lead compound in the search for powerful dual anticancer-antimicrobial agents .

Propiedades

IUPAC Name |

methyl 2-(4-oxothieno[3,2-d]pyrimidin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-14-7(12)4-11-5-10-6-2-3-15-8(6)9(11)13/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFDVYILYCUXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC2=C(C1=O)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2739234.png)

![3'-(4-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2739238.png)

![8-[((1Z,3Z)-3-bromo-4-phenyl-1-azabuta-1,3-dienyl)amino]-7-[(2-chlorophenyl)me thyl]-1,3-dimethyl-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)

![6-(Chloromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine;hydrochloride](/img/structure/B2739247.png)

![3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one](/img/structure/B2739253.png)

![N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]](/img/structure/B2739254.png)